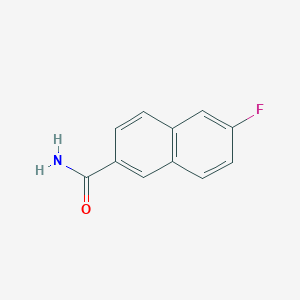

6-FLuoronaphthalene-2-carboxamide

Description

6-Fluoro-2-naphthoic acid (CAS: 5043-01-6) is a fluorinated derivative of naphthalene with a carboxylic acid functional group at the 2-position and a fluorine substituent at the 6-position. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of 190.17 g/mol . Key physical properties include a melting point of 242–246 °C, a boiling point of 336.4 °C at standard pressure, and a density of 1.355 g/cm³. The compound exhibits moderate polarity due to the carboxylic acid group, influencing its solubility in polar solvents. It is used in pharmaceutical and materials science research, particularly as a building block for synthesizing fluorinated aromatic compounds .

Properties

IUPAC Name |

6-fluoronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNVATIHLHJHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoronaphthalene-2-carboxamide typically involves the fluorination of naphthalene derivatives followed by the introduction of the carboxamide group. One common method includes the following steps:

Fluorination: Naphthalene is subjected to electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position.

Carboxylation: The fluorinated naphthalene is then carboxylated using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoronaphthalene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Substitution: Derivatives with different functional groups replacing the fluorine atom.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Coupling: Biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

6-Fluoronaphthalene-2-carboxamide has emerged as a promising candidate in drug development, particularly for its potential anticancer properties. Research indicates that it may inhibit critical enzymes involved in cancer cell proliferation:

- Enzyme Inhibition : It has been shown to inhibit dihydroorotate dehydrogenase, an enzyme important in the de novo pyrimidine nucleotide biosynthesis pathway. This inhibition can lead to reduced levels of uridine and cytidine triphosphates, which are crucial for nucleic acid synthesis and cellular proliferation.

- Analgesic Properties : Compounds related to this compound have been identified as potent antagonists of voltage-gated ion channels, leading to potential applications in pain management. These compounds exhibit good absorption, low toxicity, and favorable pharmacokinetic profiles, making them suitable for treating various pain conditions, including neuropathic pain .

- Antiviral Activity : The introduction of fluorine into naphthalene derivatives enhances their biological activity. Recent studies have focused on designing naphthalene-based inhibitors targeting SARS-CoV proteins, suggesting that 6-fluoronaphthalene derivatives could be effective against viral infections .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Synthesis of Novel Compounds : Its unique structure allows for the modification and synthesis of various derivatives that can be used in pharmaceutical applications. For instance, it can be used in the preparation of chiral building blocks essential for drug development .

- Liquid Crystalline Materials : The compound's properties allow it to be utilized in liquid crystal technology. Its ability to form ordered phases makes it suitable for developing materials used in displays and sensors.

Material Science

The physical properties of this compound make it valuable in material science:

- Liquid Crystal Displays (LCDs) : The compound can be incorporated into liquid crystal formulations due to its high birefringence and low viscosity. This application is critical for enhancing the performance of LCDs by improving response times and reducing power consumption .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-fluoronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzyme activity by forming hydrogen bonds with the active site residues. The fluorine atom enhances the compound’s binding affinity and specificity by participating in electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 6-fluoro-2-naphthoic acid to other naphthalene derivatives allow for comparative analysis of their properties and applications. Below is a detailed comparison:

Structural Analogues and Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (Position) | Functional Group | Melting Point (°C) | Key Applications/Properties |

|---|---|---|---|---|---|---|

| 6-Fluoro-2-naphthoic acid | C₁₁H₇FO₂ | 190.17 | F (6) | Carboxylic acid (2) | 242–246 | Pharmaceutical intermediates |

| 6-Amino-N-methylnaphthalene-2-sulfonamide | C₁₁H₁₂N₂O₂S | 236.29 | NH₂ (6), CH₃ (sulfonamide) | Sulfonamide (2) | N/A | Potential sulfa drug derivatives |

| 6-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | OH (6) | Carboxylic acid (2) | N/A | Dye synthesis, polymer precursors |

Notes:

- 6-Fluoro-2-naphthoic acid vs. 6-hydroxy-2-naphthoic acid : Fluorine’s electronegativity increases the acidity of the carboxylic acid group compared to the hydroxyl substituent in 6-hydroxy-2-naphthoic acid. This enhances its stability in acidic environments and utility in electrophilic substitution reactions .

- 6-Fluoro-2-naphthoic acid vs. However, the fluorine substituent in the former improves metabolic stability in drug candidates .

Physicochemical Properties

- Solubility : The carboxylic acid group in 6-fluoro-2-naphthoic acid confers higher water solubility compared to its sulfonamide counterpart, which is more lipophilic due to the methyl group .

- Thermal Stability : 6-Fluoro-2-naphthoic acid’s high melting point (242–246 °C) suggests strong intermolecular hydrogen bonding, whereas the sulfonamide derivative’s melting point is undocumented but likely lower due to reduced symmetry .

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated naphthalenes like 6-fluoro-2-naphthoic acid are prioritized in drug discovery for their enhanced bioavailability and resistance to oxidative degradation .

- Material Science : The hydroxy and carboxylic acid derivatives are used in liquid crystal polymers, whereas sulfonamides find niche roles in covalent organic frameworks (COFs) .

Biological Activity

6-Fluoronaphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and specific case studies.

Chemical Structure and Properties

This compound features a fluorine atom attached to a naphthalene ring, which is known to influence its biological properties. The presence of the carboxamide group (-NHCO-) is significant as it is commonly associated with various pharmacological activities, including antimicrobial and anticancer effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, a review highlighted that certain naphthalene derivatives exhibit cytotoxicity against colorectal cancer (CRC) cells. Compound 12 , structurally similar to this compound, induced G2/M phase arrest in HCT-116 cells, leading to increased cell death via a mechanism involving β-tubulin targeting and reactive oxygen species (ROS) generation .

Table 1: Anticancer Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 | TBD | G2/M phase arrest, ROS production |

| Compound 12 | HCT-116 | 0.09 | Anti-microtubule activity |

| Compound 16l | HuH7 | 0.09 | Inhibits VEGFR-2 kinase |

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been explored. A study demonstrated that certain naphthalene-1-carboxanilides showed promising activity against Mycobacterium avium subsp. paratuberculosis, with some compounds exhibiting two-fold higher efficacy than standard antibiotics like rifampicin . The structure-activity relationship indicated that modifications in the naphthalene structure could enhance antimicrobial potency while maintaining low toxicity against human cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cytotoxicity : Induces apoptosis in cancer cells through cell cycle arrest and ROS generation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Ion Channel Modulation : Some studies suggest that compounds with similar structures can act as antagonists for various ion channels, potentially providing analgesic effects .

Case Study: Cytotoxic Evaluation

A specific investigation into the cytotoxic effects of naphthalene derivatives revealed that compounds with fluorine substitutions exhibited enhanced potency against several cancer cell lines compared to their non-fluorinated counterparts. For example, the presence of fluorine was shown to significantly improve binding affinity to target proteins involved in cell proliferation .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of naphthalene derivatives against resistant strains of bacteria. The results indicated that certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoronaphthalene-2-carboxamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves fluorination of naphthalene precursors or coupling reactions. For example:

- Acylation : Reacting 6-fluoronaphthalene-2-carboxylic acid with an amine using coupling agents like EDCI/HOBt. Temperature (0–25°C) and anhydrous conditions are critical to avoid side reactions .

- Fluorination : Direct fluorination via electrophilic substitution (e.g., using Selectfluor™) on naphthalene-2-carboxamide derivatives. Solvent polarity (e.g., DMF vs. acetonitrile) impacts regioselectivity .

- Data Table :

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Acylation | EDCI, HOBt, DCM, 0–25°C | 60–75% | |

| Electrophilic Fluorination | Selectfluor™, MeCN, reflux | 40–55% |

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences. Slow cooling improves crystal purity .

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates fluorinated byproducts. TLC monitoring (Rf = 0.3–0.5) ensures target isolation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies fluorine substitution patterns (δ = -110 to -115 ppm for aromatic F). -NMR confirms carboxamide proton signals (δ 8.2–8.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H] ions (theoretical m/z ≈ 245) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the carboxamide’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The fluorine atom deactivates the naphthalene ring, reducing electrophilic substitution but enhancing oxidative coupling (e.g., Suzuki-Miyaura). Use Pd(PPh) catalyst with arylboronic acids in THF/NaCO (80°C). Monitor via -NMR for regiochemical fidelity .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices. Higher electrophilicity at C-1 and C-3 positions guides nucleophilic attack predictions .

- Solvent Effects : COSMO-RS simulations in polar solvents (e.g., DMSO) show increased activation energy barriers, aligning with experimental kinetics .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated naphthalene carboxamides?

- Methodological Answer :

- Comparative Analysis : Cross-reference -NMR shifts with crystallographic data (e.g., CCDC entries) to validate assignments. Discrepancies often arise from solvent-induced shifts .

- Controlled Replication : Reproduce synthesis/purification steps under standardized conditions (e.g., IUPAC protocols) to isolate batch-specific artifacts .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.

- Storage : Keep in amber glass vials under nitrogen (20°C) to prevent hydrolysis. Refer to SDS data for toxicity profiles (e.g., LD > 500 mg/kg in rodents) .

Applications in Research

Q. How is this compound utilized in studying enzyme inhibition mechanisms?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.